

4-(Cyanomethyl)benzoic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Cyanomethyl)benzoic acid

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An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **4-(Cyanomethyl)benzoic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

4-(Cyanomethyl)benzoic acid, also known as 4-carboxyphenylacetonitrile or 4-carboxybenzyl cyanide, is a bifunctional organic compound containing both a carboxylic acid and a nitrile group.^[1] Its chemical structure and properties are summarized below.

Chemical Structure

Caption: Chemical Structure of **4-(Cyanomethyl)benzoic Acid**

Physicochemical Properties

The key physicochemical properties of **4-(Cyanomethyl)benzoic acid** are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-(Cyanomethyl)benzoic acid	[2]
Synonyms	4-Carboxyphenylacetonitrile, 4-Carboxybenzyl cyanide	[1]
CAS Number	50685-26-2	[2]
Molecular Formula	C ₉ H ₇ NO ₂	[2]
Molecular Weight	161.16 g/mol	[2]
Melting Point	196 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in polar organic solvents such as DMSO and DMF. Based on the related compound 4-cyanobenzoic acid, it is expected to have some solubility in water, which increases with pH.	[3]

Synthesis of 4-(Cyanomethyl)benzoic Acid

A common synthetic route to **4-(Cyanomethyl)benzoic acid** involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The first step is a radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as benzoyl peroxide (0.05 equivalents) in a suitable solvent like chlorobenzene.

- **Reaction Execution:** Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid and wash with hexane to remove byproducts. The crude product is then washed with water to remove succinimide.
- **Purification:** Recrystallize the crude 4-(bromomethyl)benzoic acid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified product.

Step 2: Synthesis of **4-(Cyanomethyl)benzoic Acid**

- **Reaction Setup:** Dissolve the 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottomed flask.
- **Reaction Execution:** Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution. Heat the reaction mixture to 40-50°C and stir for several hours until the starting material is consumed (monitor by TLC).
- **Work-up and Isolation:** Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the **4-(cyanomethyl)benzoic acid**.
- **Purification:** Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure **4-(cyanomethyl)benzoic acid**.

Synthesis Workflow



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Caption: Synthesis and Characterization Workflow

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data from the literature was not fully accessible, the expected NMR signals for **4-(cyanomethyl)benzoic acid** in a solvent like DMSO- d_6 are as follows:

^1H NMR:

- A broad singlet in the region of 12-13 ppm corresponding to the carboxylic acid proton (-COOH).
- A singlet around 4.0 ppm for the two protons of the cyanomethyl group (-CH₂CN).
- Two doublets in the aromatic region (7.4-8.0 ppm), each integrating to two protons, corresponding to the para-substituted benzene ring.

^{13}C NMR:

- A signal for the carboxylic carbon (-COOH) around 167 ppm.
- Signals for the aromatic carbons between 125-140 ppm.
- A signal for the nitrile carbon (-C≡N) around 118 ppm.
- A signal for the methylene carbon (-CH₂CN) around 25 ppm.

Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be used for full structural elucidation.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **4-(cyanomethyl)benzoic acid** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aromatic)	3100 - 3000	Sharp, medium
C≡N (Nitrile)	2260 - 2240	Sharp, medium
C=O (Carboxylic Acid)	1710 - 1680	Strong, sharp
C=C (Aromatic)	1600 - 1450	Medium to weak
C-O (Carboxylic Acid)	1320 - 1210	Strong
O-H bend (Carboxylic Acid)	960 - 900	Broad, medium

Experimental Protocol for FT-IR Spectroscopy:

- **Sample Preparation:** Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, m/z = 45) and cleavage of the cyanomethyl group.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways directly associated with **4-(cyanomethyl)benzoic acid**. However, various derivatives of benzoic acid are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of both a carboxylic acid and a nitrile group in **4-(cyanomethyl)benzoic acid** makes it an interesting candidate for further investigation in drug discovery and development as a scaffold or pharmacophore.

Safety and Handling

4-(Cyanomethyl)benzoic acid is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.

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- To cite this document: BenchChem. [4-(Cyanomethyl)benzoic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181657#4-cyanomethyl-benzoic-acid-chemical-structure]

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